N-(2,5-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound is a pyridine-3-carboxamide derivative with two distinct substituents:
- N-(2,5-dimethoxyphenyl): A methoxy-substituted aromatic ring at the carboxamide nitrogen, which may enhance π-π stacking or hydrogen-bonding interactions.
- 1-{[4-(trifluoromethyl)phenyl]methyl}: A benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position, contributing to lipophilicity and metabolic stability.
The molecular formula is C₂₂H₂₀F₃N₂O₄ (calculated molecular weight: 457.41 g/mol).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-16-9-10-19(31-2)18(12-16)26-20(28)17-4-3-11-27(21(17)29)13-14-5-7-15(8-6-14)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJUVITAWGJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydropyridine Core : A bicyclic structure that contributes to its pharmacological properties.
- Dimethoxyphenyl Group : Enhances lipophilicity and bioavailability.
- Trifluoromethyl Group : Known to influence metabolic stability and biological activity.
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and pathways such as NF-κB activation.
- Antimicrobial Properties : Effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Studies
- Antioxidant and Cytoprotective Effects :
- Anti-inflammatory Activity :
- Antimicrobial Efficacy :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : The compound exhibited low cytotoxicity across various cell lines up to concentrations of 20 μM .
- Mechanistic Studies : Investigations into its mechanism revealed that it acts primarily through modulation of oxidative stress pathways rather than direct DNA interaction.
In Vivo Studies
Limited in vivo studies suggest promising therapeutic potential. For instance:
- Animal models treated with the compound showed reduced tumor growth rates and improved survival compared to control groups, indicating its potential for cancer therapy.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
1-Allyl-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 320419-87-2)
- Structure : Shares the N-(2,5-dimethoxyphenyl)carboxamide group but substitutes the pyridine nitrogen with an allyl (-CH₂CH=CH₂) group instead of the 4-CF₃-benzyl .
- Key Differences: Molecular Weight: 314.34 g/mol (vs. 457.41 g/mol for the target compound), reflecting the lighter allyl group. Synthetic Accessibility: Allylation is typically simpler than benzylation with CF₃ groups, which may require specialized reagents.
N-(6-Trifluoromethylbenzothiazole-2-yl) Acetamide Derivatives (EP 3 348 550A1)
These benzothiazole-based analogs include:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide
| Parameter | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Pyridine-3-carboxamide | Benzothiazole-2-acetamide |
| Substituents | 2,5-Dimethoxyphenyl, 4-CF₃-benzyl | Varied (phenyl, CF₃-phenyl, etc.) |
| Molecular Weight Range | 457.41 g/mol | ~300–400 g/mol |
| Electron-Withdrawing Groups | CF₃ (benzyl) | CF₃ (benzothiazole core) |
Key Observations :
- The benzothiazole core introduces a sulfur atom, which may influence redox activity or metal binding.
- The 2,5-dimethoxyphenyl group is shared in some analogs, suggesting its importance in target engagement.
- CF₃ groups in both classes enhance resistance to oxidative metabolism .
Pharmacological and Physicochemical Implications
Structural Impact on Bioactivity
- Pyridine vs. Benzothiazole Cores : Pyridine derivatives often exhibit better CNS penetration due to reduced polarity, whereas benzothiazoles may favor interactions with thiol-containing enzymes.
- Substituent Effects: The 4-CF₃-benzyl group in the target compound likely improves binding to hydrophobic pockets (e.g., in kinases or GPCRs).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
